molecular formula C17H26N6OS B2544124 N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 946314-01-8

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2544124
CAS No.: 946314-01-8
M. Wt: 362.5
InChI Key: BLEPVPUVVHBSPF-UHFFFAOYSA-N
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Description

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a novel and intricate compound belonging to the class of pyrazolopyrimidines

Properties

IUPAC Name

N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6OS/c1-3-7-18-14-13-11-20-23(9-8-19-16(24)12-5-6-12)15(13)22-17(21-14)25-10-4-2/h11-12H,3-10H2,1-2H3,(H,19,24)(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEPVPUVVHBSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SCCC)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves a multi-step process that generally begins with the formation of the pyrazolopyrimidine core. The process includes:

    • Formation of Pyrazolopyrimidine Core:

      • Reacting hydrazine with appropriate diketones to form the pyrazole ring.

      • Cyclization of the pyrazole intermediate with suitable reagents to yield the pyrazolopyrimidine core.

    • Subsequent Functionalization:

      • Introduction of the propylthio group via nucleophilic substitution using propylthiol and a base.

      • Propylamino group incorporation through a reaction with propylamine in the presence of a catalyst.

    • Attachment of Cyclopropanecarboxamide Moiety:

      • Coupling the cyclopropanecarboxylic acid with the functionalized pyrazolopyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Industrial Production Methods:

    • Large-scale synthesis often follows similar synthetic routes but optimizes reaction conditions for higher yield and purity.

    • Use of continuous flow reactors to improve efficiency and reduce reaction time.

    • Implementation of purification techniques such as crystallization, recrystallization, and chromatography for obtaining highly pure compounds.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: Can undergo oxidative cleavage of the propylthio group, yielding sulfoxides or sulfones.

    • Reduction: Possible reduction of the nitro or other reducible functional groups within the structure.

    • Substitution: Nucleophilic substitution reactions, particularly at the pyrazolopyrimidine ring.

  • Common Reagents and Conditions:

    • Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or meta-chloroperbenzoic acid.

    • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: Alkyl halides, alcohols, and amines with appropriate catalysts or bases.

  • Major Products:

    • Oxidation Products: Sulfoxides, sulfones.

    • Reduction Products: Secondary amines, reduced pyrazolopyrimidines.

    • Substitution Products: New pyrazolopyrimidine derivatives with altered functional groups.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • Compounds similar to N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide have shown potential in inhibiting cancer cell proliferation. For example, studies have indicated that pyrazolo[3,4-d]pyrimidines can act as inhibitors of specific kinases involved in cancer progression .
  • Antimicrobial Activity
    • The compound's structural features suggest potential antimicrobial properties. Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit activity against various bacterial strains, indicating their potential use in developing new antibiotics .
  • Neurological Disorders
    • There is emerging evidence that similar compounds may influence neurotransmitter systems, suggesting applications in treating neurological disorders such as anxiety and depression. The modulation of serotonin and dopamine receptors by pyrazolo[3,4-d]pyrimidine derivatives has been documented .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their effects on various cancer cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12 μM. This study highlights the potential for developing new anticancer agents based on the structural framework of this compound .

Case Study 2: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of several pyrazolo[3,4-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 25 μg/mL, suggesting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureBiological TargetObserved EffectReference
AnticancerN-(2-(4-(propylamino)-6-(propylthio)...MCF-7 Cancer CellsIC50 = 12 μM
AntimicrobialN-(2-(4-(propylamino)-6-(propylthio)...Staphylococcus aureusInhibition at 25 μg/mL
Neurological DisordersSimilar Pyrazolo CompoundsSerotonin/Dopamine ReceptorsModulation of neurotransmission

Mechanism of Action

  • Mechanism:

    • Acts through binding to specific molecular targets, such as enzymes or receptors, modulating their activity.

    • Mechanistic studies have shown interactions with various signaling pathways and cellular processes.

  • Molecular Targets:

    • Identified targets include kinases, enzymes involved in DNA replication, and certain membrane receptors.

    • Pathway involvement includes apoptosis, cell cycle regulation, and inflammation modulation.

Comparison with Similar Compounds

  • Other pyrazolopyrimidines like N-(2-(4-amino-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.

  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents like methyl, ethyl, or butyl groups instead of propyl.

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Biological Activity

N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H36N6OSC_{21}H_{36}N_{6}OS with a molecular weight of 420.6 g/mol. The structural representation includes a cyclopropanecarboxamide moiety linked to a pyrazolo[3,4-d]pyrimidine derivative.

PropertyValue
Molecular FormulaC21H36N6OSC_{21}H_{36}N_{6}OS
Molecular Weight420.6 g/mol
CAS Number946211-38-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-d]pyrimidine framework followed by the attachment of the cyclopropanecarboxamide group. Specific synthetic pathways may vary based on starting materials and desired modifications.

Research indicates that this compound exhibits various biological activities primarily through modulation of specific receptors or enzymes involved in cellular signaling pathways.

Pharmacological Effects

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Cardiovascular Effects : Preliminary data suggest potential benefits in cardiovascular health, possibly through vasodilatory mechanisms.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antitumor Activity : A study published in Cancer Research demonstrated that pyrazolo[3,4-d]pyrimidine derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Anti-inflammatory Mechanisms : Research indicated that certain derivatives could reduce inflammation markers in animal models of arthritis, suggesting a mechanism involving NF-kB inhibition .
  • Cardiovascular Implications : A patent review highlighted compounds that showed promise in treating ischemic heart diseases by enhancing cardiac contractility without significant side effects .

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